![molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4](/img/structure/B598682.png)

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

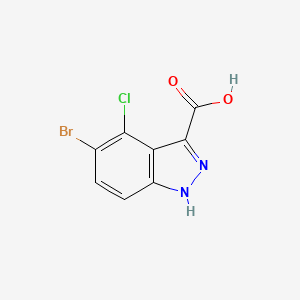

“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Synthesis Analysis

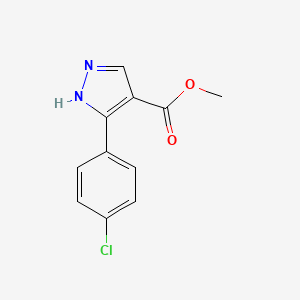

Imidazo[1,2-a]pyridines can be synthesized through a multi-step process . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones . The yields from this process can be quite high, ranging from 93% to 97% .Molecular Structure Analysis

The molecular structure of “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is likely to be similar to other imidazo[1,2-a]pyridine compounds. These compounds are fused bicyclic heterocycles .Aplicaciones Científicas De Investigación

Antiprotozoal Activity : A study by Sundberg et al. (1990) on quaternary 2-phenylimidazo[1,2-a]pyridinium salts revealed significant antiparasitic activity. This research focused on derivatives with amido, hydrazone, and heterocyclic functionality, particularly noting their effectiveness against Trypanosoma rhodesiense in mice (Sundberg et al., 1990).

Anti-inflammatory and Analgesic Activity : Di Chiacchio et al. (1998) synthesized a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides to evaluate their anti-inflammatory and analgesic properties. The study found 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to be the most active compound in this series (Di Chiacchio et al., 1998).

Binding Affinity for Benzodiazepine Receptors : Trapani et al. (1997) investigated a number of 2-phenylimidazo[1,2-alpha]pyridine derivatives for their affinity to central and peripheral benzodiazepine receptors. They found that certain compounds in this series showed high affinity and selectivity for these receptors (Trapani et al., 1997).

H-PGDS Inhibitors Discovery : Deaton et al. (2021) discovered a novel class of 2-phenylimidazo[1,2-a]pyridine-6-carboxamide H-PGDS inhibitors. This research highlighted the synthesis and challenges faced in the development of these inhibitors (Deaton et al., 2021).

Antituberculosis Activity : Moraski et al. (2011) synthesized a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extensive drug-resistant strains of tuberculosis. They demonstrated remarkable microbe selectivity and encouraging pharmacokinetics (Moraski et al., 2011).

Direcciones Futuras

Imidazo[1,2-a]pyridine compounds, including “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide”, could potentially be developed into new drugs for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine compounds could play a significant role in this effort .

Propiedades

IUPAC Name |

N-phenylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKZXJRXEXOTKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743396 |

Source

|

| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |

CAS RN |

15833-22-4 |

Source

|

| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)